5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Overview
Description
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a research chemical with the CAS Number: 1427454-12-3 . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine, which is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators .
Molecular Structure Analysis
The linear formula of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is C5H5Cl3N2 . The molecular weight is 199.47 .Physical And Chemical Properties Analysis
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 199.47 .Scientific Research Applications
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Organic Synthesis
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Medicinal Chemistry
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Agrochemicals
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Materials Science
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Ion Channel Modulators
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Pharmaceutical Research
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Biochemical Research
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Material Science
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Environmental Science
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Analytical Chemistry
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Educational Purposes
Safety And Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride .
properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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